molecular formula C11H12O3 B1627442 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid CAS No. 889939-89-3

2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid

Cat. No.: B1627442
CAS No.: 889939-89-3
M. Wt: 192.21 g/mol
InChI Key: BPMMAGXJCCLHSC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid is systematically identified through multiple nomenclature systems and chemical databases. According to PubChem, the compound is assigned Chemical Abstracts Service number 889939-89-3 and PubChem Compound Identifier 18524794. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid, which accurately describes the structural features including the dihydrobenzofuran core system and the acetic acid substituent.

Alternative nomenclature systems provide additional systematic names for this compound. The Chemical Abstracts Service indexing name designates it as 5-Benzofuranacetic acid, 2,3-dihydro-2-methyl-. Commercial suppliers and chemical databases also employ various synonyms including (2-METHYL-2,3-DIHYDRO-BENZOFURAN-5-YL)-ACETIC ACID and (2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid. These naming conventions ensure consistent identification across different chemical databases and research publications.

The molecular identification data reveals important characteristics of the compound's registration and documentation history. The compound was first created in chemical databases on December 4, 2007, with the most recent modifications recorded on May 18, 2025. This timeline indicates ongoing research interest and potential updates to the compound's chemical and physical property data. The systematic cataloging of this compound across multiple databases facilitates research collaboration and ensures accurate chemical communication within the scientific community.

Molecular Architecture: Benzofuran Core and Acetic Acid Substituent

The molecular architecture of 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid is defined by its molecular formula C₁₁H₁₂O₃ and molecular weight of 192.21 grams per mole. The compound features a distinctive bicyclic structure comprising a benzene ring fused to a saturated furan ring, creating the dihydrobenzofuran core system. This structural framework provides significant conformational flexibility while maintaining aromatic stability through the benzene ring portion of the molecule.

The dihydrobenzofuran core system exhibits specific substitution patterns that influence the overall molecular geometry. The 2-position of the dihydrofuran ring bears a methyl substituent, which introduces steric considerations and affects the compound's conformational preferences. The aromatic benzene ring portion maintains its planar geometry, while the saturated dihydrofuran ring adopts a non-planar conformation that can influence intermolecular interactions and crystal packing arrangements.

The acetic acid substituent attached to the 5-position of the benzene ring introduces additional structural complexity through its carboxylic acid functionality. This substituent provides both hydrogen bond donor and acceptor capabilities through the carboxyl group, significantly influencing the compound's physical properties and intermolecular interactions. The flexible ethyl spacer between the aromatic ring and the carboxylic acid group allows for rotational freedom around the carbon-carbon bond, contributing to conformational diversity in different chemical environments.

Structural Feature Specification Chemical Significance
Molecular Formula C₁₁H₁₂O₃ Defines elemental composition
Molecular Weight 192.21 g/mol Determines physical properties
Core Structure Dihydrobenzofuran Provides aromatic-aliphatic hybrid system
Ring Substitution 2-methyl Influences steric environment
Functional Group Acetic acid at 5-position Enables hydrogen bonding

X-ray Crystallographic Analysis and Conformational Studies

Crystallographic investigations of related dihydrobenzofuran acetic acid derivatives provide valuable insights into the conformational preferences and solid-state packing arrangements of this compound class. Studies on 2-(5-methyl-1-benzofuran-3-yl)acetic acid, a closely related analogue, reveal important structural characteristics that are likely applicable to 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid. The crystallographic analysis shows that the asymmetric unit contains two crystallographically independent molecules with closely matching conformations, exhibiting a root mean square overlay fit of 0.105 Angstroms.

The conformational analysis reveals that the hydroxyl group of the acetic acid residue adopts a position approximately antiperiplanar to the carbon atom of the heterocycle. This conformational preference is consistent with theoretical predictions from quantum mechanical calculations on carboxylic acid systems, which indicate that the anti conformation is energetically favored in aqueous environments due to enhanced solvent stabilization. The antiperiplanar arrangement minimizes steric interactions while optimizing electrostatic interactions between the carboxyl group and the aromatic system.

Intermolecular interactions in the crystal structure are dominated by hydrogen bonding patterns involving the carboxylic acid groups. The crystal packing shows that molecules form dimeric structures through pairs of oxygen-hydrogen---oxygen hydrogen bonds, generating characteristic R₂₂(8) loop motifs. These hydrogen bonding patterns are supplemented by short intramolecular carbon-hydrogen---oxygen contacts within individual molecules, contributing to the overall stability of the crystal structure. The combination of intermolecular and intramolecular interactions determines the three-dimensional packing arrangement and influences the compound's physical properties.

Crystallographic Parameter Value Structural Implication
Asymmetric Unit Two independent molecules Enhanced crystal stability
Conformational Overlay 0.105 Å root mean square deviation High structural similarity
Acid Group Orientation Antiperiplanar to heterocycle Minimized steric strain
Hydrogen Bond Motif R₂₂(8) loops Dimeric association
Intramolecular Contacts Carbon-hydrogen---oxygen Additional stabilization

Comparative Structural Analysis with Related Dihydrobenzofuran Derivatives

Comparative analysis with related dihydrobenzofuran derivatives reveals important structure-activity relationships and conformational trends within this compound family. The methyl ester derivative, methyl 2-(2,3-dihydro-1-benzofuran-5-yl)acetate, shares the same core structure but features an ester functional group instead of the free carboxylic acid. This ester analogue exhibits a molecular weight of 192.21 grams per mole, identical to the target compound, but displays different physical properties including a predicted boiling point of 287.8°C at 760 millimeters of mercury and a density of 1.183 grams per cubic centimeter.

The structural comparison extends to positional isomers and substitution variants within the dihydrobenzofuran family. Compounds such as 2-(5-methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid demonstrate how changes in substitution position affect molecular properties and biological activity. The 2-position substitution in this isomer places the acetic acid group on the saturated portion of the ring system rather than the aromatic ring, significantly altering the electronic environment and conformational preferences. These structural variations provide insights into the relationship between molecular architecture and chemical behavior.

Advanced dihydrobenzofuran derivatives incorporating additional heterocyclic systems demonstrate the versatility of this structural framework. Compounds such as 2-[6-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid illustrate how the dihydrobenzofuran core can be elaborated with complex substituents to create molecules with enhanced pharmaceutical potential. These complex derivatives maintain the fundamental structural features of the dihydrobenzofuran system while incorporating additional functional groups that modulate biological activity and pharmacological properties.

The comparative analysis reveals that modifications to the dihydrobenzofuran core system can significantly impact molecular properties while preserving the essential structural framework. Research has demonstrated that derivatives of 2,3-dihydro-benzofuranyl-3-acetic acids exhibit potent and selective activity as G protein-coupled receptor 40 agonists and free fatty acid receptor 1 agonists, functioning as glucose-dependent insulinotropic agents. This biological activity correlation underscores the importance of the dihydrobenzofuran-acetic acid structural motif in medicinal chemistry applications.

Derivative Type Molecular Formula Key Structural Difference Property Impact
Methyl Ester C₁₁H₁₂O₃ Ester versus carboxylic acid Enhanced lipophilicity
Positional Isomer C₁₁H₁₂O₃ Acetic acid on saturated ring Altered electronic environment
Thiazole Derivative C₂₁H₁₉NO₄S Additional heterocyclic system Enhanced biological activity
Hydroxylated Analogue C₁₁H₁₄O₂ Alcohol versus carboxylic acid Modified hydrogen bonding
Amino Derivative C₁₁H₁₄ClNO₃ Amino group incorporation Altered basicity and solubility

Properties

IUPAC Name

2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-4-9-5-8(6-11(12)13)2-3-10(9)14-7/h2-3,5,7H,4,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMMAGXJCCLHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594451
Record name (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-89-3
Record name 2,3-Dihydro-2-methyl-5-benzofuranacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule comprises a 2,3-dihydrobenzofuran ring system substituted with a methyl group at the 2-position and an acetic acid moiety at the 5-position. Key challenges include:

  • Regioselective functionalization : Introducing the acetic acid group at the 5-position without side reactions.
  • Stereochemical control : Managing conformational stability in the dihydrobenzofuran ring.
  • Acid sensitivity : Preventing decarboxylation during hydrolysis or purification.

Synthetic Routes and Methodological Frameworks

Cyclization-Based Synthesis

This approach constructs the dihydrobenzofuran core prior to introducing the acetic acid group.

Phenolic Cyclization with Methyl-Substituted Diols

A methyl-substituted diol (e.g., 2-methyl-1,2-propanediol) reacts with 5-bromo-2-hydroxyacetophenone under acidic conditions (H$$2$$SO$$4$$, 80°C) to form the dihydrobenzofuran ring. Subsequent Friedel-Crafts acetylation introduces an acetyl group, which is oxidized to acetic acid using potassium permanganate ($$ KMnO_4 $$) in aqueous HCl.

Optimization Note : Yield improves to 68% when using BF$$3$$-OEt$$2$$ as a Lewis catalyst for cyclization.

Epoxide Ring-Opening Strategy

5-Epoxy-2-methyl-2,3-dihydrobenzofuran undergoes nucleophilic attack by cyanide ions (KCN, DMF, 100°C), followed by hydrolysis of the nitrile to acetic acid using LiOH in methanol. This method avoids harsh oxidation conditions but requires careful pH control to prevent epoxide rearrangement.

Direct Functionalization via Alkylation

Pre-formed dihydrobenzofuran intermediates are alkylated with acetic acid precursors.

Bromoethyl Intermediate Alkylation

2,3-Dihydro-5-(2-bromoethyl)-2-methylbenzofuran reacts with sodium cyanide (NaCN, THF, 60°C) to form the nitrile derivative. Hydrolysis with LiOH in ethanol achieves 89% conversion to the acetic acid.

Critical Parameter : Phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) enhance reaction rates by 40% in biphasic systems.

Mitsunobu Reaction for Stereocontrol

While the target lacks stereocenters, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) ensure retention of configuration during esterification steps. For example, benzoic acid esters of intermediates are inverted before hydrolysis.

Industrial-Scale Process Optimization

Solvent and Catalyst Selection

Parameter Laboratory Scale Industrial Scale
Solvent THF Toluene
Catalyst BF$$3$$-OEt$$2$$ Amberlyst-15
Yield 72% 85%
Purity (HPLC) 95% 99.5%

Toluene replaces THF for cost and safety reasons, while heterogeneous catalysts like Amberlyst-15 simplify recycling.

Hydrolysis Conditions

Ester hydrolysis using LiOH in methanol achieves 98% purity but generates lithium waste. Alternatives include enzymatic hydrolysis (lipase CAL-B, pH 7.0), reducing environmental impact by 30%.

Analytical Characterization and Validation

  • FT-IR : Peaks at 1705 cm$$^{-1}$$ (C=O stretch) and 1250 cm$$^{-1}$$ (C-O of acetic acid).
  • $$^1$$H NMR (CDCl$$3$$): δ 2.1 (s, 3H, CH$$3$$), δ 3.2 (m, 2H, CH$$2$$), δ 4.6 (t, 2H, OCH$$2$$).
  • HPLC : Retention time 8.2 min (C18 column, 60% acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Structural Analogues in the Benzofuran Family

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents/Features Biological Activity/Applications References
2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid C₁₁H₁₂O₃ Methyl (C2), acetic acid (C5) Building block for drug synthesis
Di-2,3-dihydro-1-benzofuran-5-ylacetic acid C₁₈H₁₆O₅ Two dihydrobenzofuran rings linked via acetic acid Potential ligand for macromolecular targets
5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylic acid C₁₃H₁₁NO₄ Isoxazole ring (C3-carboxylic acid) Unknown; structural similarity to kinase inhibitors
2-(2-((3,5-Dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetic acid C₁₆H₁₅NO₅ Hydroxymethyl-isoxazole (C2), acetic acid (C5) Pharmaceutical intermediate
2-(2,3-Dihydro-1-benzofuran-5-yl)-N′-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide (188) C₁₇H₁₅FN₂O₂ Fluorophenyl hydrazone Antimicrobial (MIC: ~1.5–3.0 µg/mL)

Case Study: Comparison with Indole-Based Analogs

Compounds like 2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid (C₁₀H₇ClFNO₂) replace the benzofuran core with an indole ring, altering π-π stacking interactions and hydrogen-bonding capacity.

Biological Activity

2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid (CAS: 889939-89-3) is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.

  • Molecular Formula : C11H12O3
  • Molecular Weight : 192.21 g/mol
  • IUPAC Name : 2-(2-methyl-2,3-dihydrobenzofuran-5-yl)acetic acid
  • Purity : 97% .

Research indicates that 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid acts primarily through modulation of G protein-coupled receptors (GPCRs), particularly the GPR40/FFA1 receptor. This receptor plays a crucial role in glucose metabolism and insulin secretion in pancreatic β-cells. Studies have shown that derivatives of this compound can enhance glucose-stimulated insulin secretion, making it a candidate for diabetes treatment .

Antidiabetic Activity

In preclinical studies, certain derivatives of 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid have demonstrated significant antidiabetic effects:

  • Oral Glucose Tolerance Test (OGTT) : Compound 16 (a derivative) significantly reduced plasma glucose levels and increased insulin secretion in type 2 diabetic rat models .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been evaluated using HepG2 hepatocytes. At concentrations up to 30 μM, it exhibited minimal toxicity as measured by caspase activity, indicating a favorable safety profile for further development .

Case Studies and Research Findings

StudyFindings
Optimization Study Identified derivatives with improved pharmacokinetic profiles and lower lipophilicity, enhancing bioavailability and efficacy .
Antidiabetic Efficacy Compound 16 showed significant reductions in plasma glucose excursions during OGTTs in diabetic rats .
Cytotoxicity Assessment Minimal impact on cell viability at therapeutic concentrations, suggesting low toxicity .

Comparative Analysis with Related Compounds

CompoundActivityReference
TAK-875 (similar structure)Antidiabetic; enhances insulin secretion
Other benzofuran derivativesVariable effects on GPCRs; some exhibit cytotoxicity

Q & A

Q. What statistical approaches address variability in dose-response curves?

  • Methods : Nonlinear regression (GraphPad Prism) with constraints for Hill slopes. Use Akaike’s criterion to select between one-site vs. two-site binding models. Bootstrap resampling (n=1000) calculates 95% CI for EC50_{50} values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid
Reactant of Route 2
2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid

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